1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

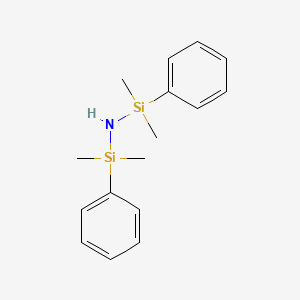

2D Structure

3D Structure

Propriétés

IUPAC Name |

[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMXYMYMHUAZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956023 | |

| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-26-1 | |

| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, a versatile organosilicon compound critical to various fields of chemical research and development.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane and the abbreviation DPTMDS, is an organosilane featuring a central nitrogen atom bonded to two dimethylphenylsilyl groups.[1][2] This structure imparts a unique combination of steric bulk, reactivity, and stability, making it a valuable reagent in organic synthesis and materials science.

The fundamental identity of this compound is established by its molecular formula, C₁₆H₂₃NSi₂, and a molecular weight of approximately 285.53 g/mol .[2] Its structural arrangement is unambiguously represented by the SMILES string C--INVALID-LINK--(N--INVALID-LINK--(C)c1ccccc1)c2ccccc2 and the InChI string InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3.[1][2]

The key physicochemical properties of DPTMDS are summarized in the table below, providing essential data for its handling, purification, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 3449-26-1 | [2] |

| Molecular Formula | C₁₆H₂₃NSi₂ | [1] |

| Molecular Weight | 285.53 g/mol | [2] |

| Physical State | Liquid | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 96-100 °C @ 0.1 mmHg | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.538 | [2] |

Synthesis and Spectroscopic Characterization

Synthesis

The primary industrial synthesis of this compound involves the ammonolysis of chlorodimethylphenylsilane. This reaction is typically performed under anhydrous conditions to prevent the competitive hydrolysis of the chlorosilane starting material. The stoichiometry dictates that two equivalents of the chlorosilane react with ammonia, which serves both as the nitrogen source for the disilazane bridge and as a scavenger for the hydrogen chloride byproduct.

Reaction Scheme: 2 (CH₃)₂C₆H₅SiCl + 3 NH₃ → [((CH₃)₂C₆H₅Si)₂NH] + 2 NH₄Cl

This method is efficient for producing the desired disilazane. An alternative, though less common, synthetic route involves the catalytic hydrosilylation of phenyl-containing alkenes with silazanes, utilizing platinum or rhodium catalysts.[1]

Spectroscopic Properties

The structural identity of DPTMDS is confirmed through standard spectroscopic techniques. While a publicly available, high-resolution spectrum is not readily accessible, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the twelve methyl protons (Si-(CH₃)₂) in the upfield region, typically around 0.3-0.5 ppm. The aromatic protons of the two phenyl groups will appear as a multiplet in the downfield region, approximately between 7.2 and 7.6 ppm. A broad, low-intensity singlet corresponding to the N-H proton may also be observed, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a sharp signal for the methyl carbons at a high field (approx. 0-5 ppm). The phenyl group will exhibit four distinct signals: one for the ipso-carbon (the carbon attached to silicon) and three others for the ortho, meta, and para carbons, typically found in the 125-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum of DPTMDS will be characterized by several key absorption bands. A sharp, weak to medium band around 3400 cm⁻¹ is indicative of the N-H stretch. Strong bands corresponding to C-H stretching in the aromatic and methyl groups will appear around 3070-3050 cm⁻¹ and 2960-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A very strong and characteristic Si-N-Si asymmetric stretching band is expected to be prominent in the 930-940 cm⁻¹ range. Additionally, Si-C and C-H bending vibrations from the dimethylsilyl groups will be present in the fingerprint region.[3]

Chemical Reactivity and Mechanistic Pathways

The chemical utility of DPTMDS is rooted in the reactivity of its Si-N bond. This bond is susceptible to cleavage by various reagents, making the compound an excellent source of the dimethylphenylsilyl group.

Silylation Reactions

DPTMDS is a potent silylating agent, used to introduce the dimethylphenylsilyl protecting group onto sensitive functionalities like alcohols, amines, and carboxylic acids. The driving force for this reaction is the formation of the highly stable Si-O or Si-N bond in the product and the liberation of a volatile amine byproduct. The steric bulk of the dimethylphenylsilyl group provides robust protection during subsequent synthetic steps.

Caption: General Silylation Reaction using DPTMDS.

Hydrolysis

Like most disilazanes, DPTMDS is sensitive to moisture. The Si-N bond is readily hydrolyzed by water to form the corresponding silanol, which can then self-condense to yield 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and ammonia. This reactivity necessitates handling and storage under anhydrous conditions.

Caption: Hydrolysis pathway of DPTMDS.

Reactions with Metal Halides

DPTMDS serves as a precursor for synthesizing substitution products with metal halides, such as the tetrachlorides of silicon (SiCl₄) and tin (SnCl₄).[2] In these reactions, the Si-N bond is cleaved by the electrophilic metal center, leading to the formation of N-silylated metal amides and chlorodimethylphenylsilane. This reactivity is crucial for the synthesis of specialized organometallic complexes and materials.

Key Applications in Research and Industry

The unique properties of DPTMDS have led to its adoption in several high-technology and research applications.

-

Gas Chromatography (GC): It is widely used as a pre-column deactivation agent.[2] The active silanol (Si-OH) groups on the surface of glass capillary columns can cause peak tailing and sample degradation, particularly for acidic or sensitive analytes. Injecting DPTMDS persilylates these active sites, replacing the polar -OH groups with inert dimethylphenylsilyl groups, thereby improving peak shape, resolution, and analytical accuracy.

-

Protecting Group Chemistry: As detailed above, its role in protecting hydroxyl and amino groups is a cornerstone of its application in multi-step organic synthesis. The stability of the resulting silyl ether or silyl amine allows for a wide range of subsequent chemical transformations to be performed selectively.[1]

-

Synthesis of Advanced Materials: DPTMDS is used as a starting material for preparing complex molecules like phthalocyanines.[2] It can also act as a ligand in organometallic chemistry or as a precursor for silicon-containing polymers and materials with tailored electronic or physical properties.[1]

-

Nanolithography: In materials science, DPTMDS has been employed as an "ink" to pattern semiconductor surfaces using techniques like Dip-Pen Nanolithography, highlighting its utility in advanced microfabrication.

Experimental Protocol: Deactivation of a GC Injection Port Liner

This protocol provides a self-validating system for improving chromatographic performance. The efficacy of the treatment is directly observed through the improved peak shape of a sensitive test analyte.

-

Preparation: Ensure the GC instrument is cooled down, and the carrier gas is turned off. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

-

Liner Removal: Carefully remove the injection port liner from the instrument. If it is visibly contaminated, sonicate it in methanol and dichloromethane for 10 minutes each and dry thoroughly in an oven at 120 °C.

-

Silylation Solution: In a fume hood, prepare a 5% (v/v) solution of DPTMDS in a dry, non-polar solvent such as toluene or hexane in a small vial.

-

Treatment: Submerge the clean, dry liner in the DPTMDS solution. Ensure all surfaces are wetted. Loosely cap the vial and place it in an oven or heating block at 80-100 °C for 1-2 hours.

-

Rinsing: After cooling, remove the liner from the silylating solution and rinse it thoroughly with toluene, followed by methanol, to remove any excess reagent.

-

Drying and Conditioning: Dry the liner under a stream of inert gas (e.g., nitrogen) and then reinstall it in the injection port. Condition the liner by heating the injector to its operational temperature (e.g., 250 °C) for 30-60 minutes with carrier gas flowing.

-

Validation: Inject a standard containing a sensitive compound (e.g., a free fatty acid or a phenol) and compare the resulting peak shape to one obtained with an untreated liner. A significant reduction in peak tailing validates the success of the deactivation procedure.

Caption: Workflow for GC Liner Deactivation using DPTMDS.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, it must be handled with appropriate engineering controls and personal protective equipment.

-

Handling: All operations should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. For operations with a potential for vapor generation, a NIOSH-certified respirator may be necessary.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames. It is incompatible with strong oxidizing agents, acids, alcohols, and moisture.

-

Fire: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. Exposure to elevated temperatures may cause the development of irritating fumes.

Conclusion

This compound is a cornerstone reagent in organosilicon chemistry. Its well-defined physical properties and predictable reactivity, particularly the lability of its Si-N bond, make it an indispensable tool for silylation, surface deactivation, and as a precursor in materials synthesis. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in both academic research and industrial drug development.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Introduction: The Strategic Importance of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane in Modern Synthesis

This compound (DPTMDS) is a versatile organosilicon compound that has found significant utility across various domains of chemical synthesis, from its role as a robust protecting group to a precursor for advanced silicon-containing materials.[1] Its unique structural features, characterized by two phenyl groups and four methyl groups attached to a disilazane framework, impart a desirable balance of reactivity and stability.[1] This guide provides an in-depth exploration of the primary synthesis methodologies for DPTMDS, offering a technical narrative grounded in mechanistic understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound primarily revolves around the formation of silicon-nitrogen bonds. The most prevalent and industrially scalable methods involve the reaction of a silyl halide with an amine. However, alternative catalytic approaches are emerging, offering milder reaction conditions and different selectivity profiles.

Method 1: The Classical Approach - Amination of Chlorodimethylphenylsilane

The most direct and widely employed method for the synthesis of this compound involves the reaction of chlorodimethylphenylsilane with a suitable nitrogen source. This can be achieved through two main pathways: direct reaction with ammonia or via a metalated amine intermediate.

Reaction Pathway A: Direct Ammonolysis

In this pathway, chlorodimethylphenylsilane reacts directly with ammonia. The ammonia acts as both the nucleophile and the base to neutralize the hydrochloric acid byproduct.

Figure 1: Direct Ammonolysis of Chlorodimethylphenylsilane.

Causality Behind Experimental Choices:

The use of excess ammonia is crucial. One equivalent of ammonia acts as the nucleophile to form the Si-N bond, while a second equivalent is required to sequester the generated HCl as ammonium chloride. A third equivalent is often used to drive the reaction to completion. The reaction is typically carried out in a non-polar, aprotic solvent such as toluene or hexane to facilitate the precipitation of the ammonium chloride salt, simplifying its removal by filtration. Anhydrous conditions are paramount to prevent the hydrolysis of the chlorosilane starting material to the corresponding silanol, which would lead to the formation of siloxane byproducts.

Reaction Pathway B: Synthesis via a Metal Amide Intermediate

A more controlled approach involves the pre-formation of a metal amide, such as lithium amide, which then acts as a potent nucleophile.

Figure 2: Synthesis via a Metal Amide Intermediate.

Expertise & Experience:

This two-step approach offers greater control over the reaction stoichiometry and can lead to higher yields with fewer byproducts. The choice of the strong base for the deprotonation of the amine is critical; organolithium reagents like n-butyllithium are commonly used. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an ethereal solvent like tetrahydrofuran (THF) to manage the exothermicity of the metalation step and maintain the stability of the organolithium reagent.

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of this compound via Ammonolysis

This protocol is a representative procedure for the direct reaction of chlorodimethylphenylsilane with ammonia.

Materials and Equipment:

-

Chlorodimethylphenylsilane (98%)

-

Anhydrous Ammonia

-

Anhydrous Toluene

-

Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube

-

Dry ice/acetone condenser (optional, for efficient ammonia condensation)

-

Standard glassware for filtration and distillation

Step-by-Step Methodology:

-

Reaction Setup: A dry 1 L three-neck round-bottom flask is charged with anhydrous toluene (500 mL) and equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a condenser. The entire apparatus is flushed with dry nitrogen.

-

Ammonia Introduction: The flask is cooled in a dry ice/acetone bath. Anhydrous ammonia gas is bubbled through the toluene until approximately 3 moles are condensed.

-

Addition of Chlorosilane: Chlorodimethylphenylsilane (2 moles) is added dropwise to the vigorously stirred ammonia-toluene solution over a period of 2 hours, maintaining the temperature below 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

-

Work-up: The white precipitate of ammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake is washed with anhydrous toluene (2 x 50 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure to remove the toluene. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Data Presentation:

| Parameter | Value | Reference |

| Boiling Point | 96-100 °C at 0.1 mmHg | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.538 | [2] |

| Typical Yield | 75-85% |

Method 2: Catalytic Dehydrogenative Coupling

An alternative, more atom-economical approach to N-silylamines is the dehydrogenative coupling of amines with hydrosilanes, which produces hydrogen gas as the only byproduct.[3]

Figure 3: Catalytic Dehydrogenative Coupling for DPTMDS Synthesis.

Authoritative Grounding & Comprehensive References:

This method is catalyzed by a variety of transition metal complexes, including those based on ruthenium, rhodium, and iridium. The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with the amine and reductive elimination of the silylamine product. While this method is elegant, its application to the synthesis of DPTMDS from ammonia can be challenging due to the coordination of ammonia to the metal center, which can inhibit catalytic activity. More commonly, this approach is used for the synthesis of silylamines from primary or secondary amines.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[2] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the methyl protons on the silicon atoms and the phenyl protons.

-

¹³C NMR will show signals for the methyl and phenyl carbons.

-

²⁹Si NMR will exhibit a characteristic shift for the silicon atoms in the disilazane environment.

-

-

Infrared (IR) Spectroscopy: A strong N-H stretching vibration will be observed in the region of 3380-3400 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of DPTMDS will be observed.

Safety Considerations

-

Chlorodimethylphenylsilane: This reagent is corrosive and reacts with moisture to produce HCl gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled with extreme care in a well-ventilated area, and appropriate respiratory protection should be used.

-

Organolithium Reagents (if used): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques.

-

Dehydrogenative Coupling: This reaction produces hydrogen gas, which is highly flammable. The reaction should be set up in a way that safely vents the hydrogen gas.

Conclusion

The synthesis of this compound is a well-established process, with the amination of chlorodimethylphenylsilane being the most robust and scalable method. While catalytic methods offer a more sustainable alternative, their application to the direct synthesis from ammonia requires further development. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are essential for the successful and safe synthesis of this valuable organosilicon compound.

References

An In-depth Technical Guide to the Physical Properties of Bis(dimethylphenylsilyl)amine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of bis(dimethylphenylsilyl)amine (CAS RN: 3449-26-1), also known as 1,1,3,3-tetramethyl-1,3-diphenyldisilazane. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data from established chemical suppliers and scientific literature. It offers not only a compilation of physical constants but also detailed, field-proven experimental protocols for their verification. The guide emphasizes the causality behind methodological choices, ensuring both scientific integrity and practical applicability. All data and protocols are supported by authoritative references to ensure trustworthiness and provide a foundation for further investigation.

Introduction and Chemical Identity

Bis(dimethylphenylsilyl)amine is an organosilicon compound belonging to the disilazane class. Its structure features a central nitrogen atom bonded to two dimethylphenylsilyl groups. This unique arrangement imparts specific reactivity and physical characteristics, making it a valuable reagent in organic synthesis, particularly as a silylating agent for the protection of functional groups and for the deactivation of glass capillary columns in gas chromatography.[1][2][3] Its reactivity, particularly the lability of the Si-N bond towards protic sources, dictates its handling and storage requirements.

The molecular structure of bis(dimethylphenylsilyl)amine is depicted below.

Caption: Molecular structure of bis(dimethylphenylsilyl)amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | bis[dimethyl(phenyl)silyl]amine | [4] |

| Synonyms | 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, DPTMDS | [5][6][7] |

| CAS Number | 3449-26-1 | [5][8][9] |

| Molecular Formula | C₁₆H₂₃NSi₂ | [5][6][10] |

| Molecular Weight | 285.53 g/mol | [2][5][7][10] |

| InChI Key | HIMXYMYMHUAZLW-UHFFFAOYSA-N | [2][5] |

Core Physical Properties

The physical state of bis(dimethylphenylsilyl)amine at ambient temperature is a clear, colorless to yellowish liquid.[11][12][13] This is consistent with its reported freezing point being below 0 °C, although some literature sources report a melting point range of 50-53 °C. This discrepancy may arise from different purities or measurement conditions; however, data from multiple commercial suppliers list the compound as a liquid.[5][12][13]

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Physical Form | Liquid | At 25 °C | [5][12] |

| Density | 0.985 g/mL | At 25 °C | [2][5][7][14] |

| Boiling Point | 96-100 °C | At 0.1 mmHg | [2][5][7][12] |

| 330.2 °C | At 760 mmHg (Predicted) | [15] | |

| Freezing Point | < 0 °C | [12] | |

| Refractive Index (n_D²⁰) | 1.538 | Sodium D-line, 20 °C | [2][5][7] |

| Flash Point | 113 °C (235.4 °F) | Closed cup | [5] |

| 162 °C | [12] | ||

| Solubility | Insoluble, reacts with water | Emits ammonia upon reaction | [3][12][13] |

| Soluble in common organic solvents | Inferred from application data |

Spectroscopic and Analytical Data

Comprehensive spectroscopic data is essential for identity confirmation and purity assessment. While raw spectra are best consulted from spectral databases, the expected characteristics are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a multiplet in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the ten protons of the two phenyl groups. The twelve methyl protons attached to the silicon atoms should appear as a sharp singlet or a closely spaced set of singlets in the upfield region (approx. 0.3-0.5 ppm). A broad, low-intensity singlet corresponding to the N-H proton may also be observed, though its chemical shift can vary with concentration and solvent.

-

¹³C NMR : The carbon spectrum will show characteristic signals for the phenyl carbons (typically in the 125-140 ppm range) and a signal for the methyl carbons attached to silicon in the upfield region (approx. 1-5 ppm).

-

²⁹Si NMR : The silicon-29 NMR spectrum should exhibit a signal characteristic of the dimethylphenylsilyl environment.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information on functional groups. For bis(dimethylphenylsilyl)amine, a secondary amine, a single, sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[16] Strong bands corresponding to Si-CH₃ and aromatic C-H and C=C stretching will also be present. The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ region.[16] An FTIR spectrum (neat) is available in the SpectraBase database.[6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 285. Key fragmentation pathways often involve the loss of methyl (M-15) or phenyl (M-77) groups. GC-MS data is available from the NIST Mass Spectrometry Data Center.[6]

Safety, Handling, and Storage

Bis(dimethylphenylsilyl)amine requires careful handling due to its reactivity and potential health hazards.

-

Hazards : The compound is classified as a skin and eye irritant.[5][12][13][17] It may also cause irritation to the respiratory tract.[12][13]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. A NIOSH-certified organic vapor/amine gas respirator should be used when handling larger quantities or in poorly ventilated areas.[12][13]

-

Handling : All manipulations should be performed in a well-ventilated fume hood.[13] Avoid contact with skin, eyes, and clothing. The compound is moisture-sensitive and reacts with water, potentially liberating ammonia.[3][12] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12][13] It is incompatible with strong oxidizing agents.[12][13] Due to its moisture sensitivity, storage under an inert gas is recommended.[15]

Experimental Protocols for Physical Property Determination

The following protocols are designed for the verification of the key physical properties of bis(dimethylphenylsilyl)amine, taking into account its nature as a moisture-sensitive liquid with a low freezing point.

Workflow for Incoming Sample Verification

Caption: Workflow for physical characterization of an incoming sample.

Protocol for Density Measurement

-

Principle : Density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or a digital density meter. The use of a pycnometer is detailed here as it is a highly accurate and accessible method.

-

Apparatus : 1 mL or 5 mL Gay-Lussac pycnometer, analytical balance (±0.1 mg), constant temperature water bath, thermometer, syringe, and needle.

-

Procedure :

-

Clean the pycnometer thoroughly with a suitable solvent (e.g., acetone) and dry it completely in an oven. Allow it to cool to room temperature in a desiccator.

-

Determine and record the mass of the empty, dry pycnometer (m_empty).

-

Calibrate the pycnometer volume: Fill the pycnometer with deionized water of a known temperature. Place it in a constant temperature water bath set to 25.0 °C for 20 minutes to allow for thermal equilibrium.

-

Adjust the water level precisely to the calibration mark, ensuring no air bubbles are trapped. Dry the outside of the pycnometer and record its mass (m_water).

-

Calculate the exact volume of the pycnometer (V_pyc) using the density of water at 25.0 °C (0.997047 g/cm³). V_pyc = (m_water - m_empty) / 0.997047.

-

Dry the pycnometer thoroughly again.

-

Under an inert atmosphere (glove box or Schlenk line), use a syringe to fill the pycnometer with bis(dimethylphenylsilyl)amine.

-

Bring the filled pycnometer to 25.0 °C in the water bath, adjust the volume to the mark, cap it, dry the exterior, and record the mass (m_sample).

-

Calculate the density (ρ) of the sample: ρ = (m_sample - m_empty) / V_pyc.

-

-

Causality & Validation : Using a calibrated pycnometer at a controlled temperature minimizes errors from thermal expansion and ensures high accuracy. Performing the measurement in triplicate validates the precision of the result. The result should be close to the literature value of 0.985 g/mL.[2][5][7][14]

Protocol for Refractive Index Measurement

-

Principle : The refractive index, a measure of how light propagates through a substance, is a characteristic constant. It is measured using a refractometer, typically at the sodium D-line (589.3 nm) and a controlled temperature.[18]

-

Apparatus : Digital Abbe refractometer with temperature control, pipette or syringe.

-

Procedure :

-

Turn on the refractometer and set the measurement temperature to 20.0 °C.

-

Clean the surface of the prism with a soft lens tissue and an appropriate solvent (e.g., isopropanol), then allow it to dry completely.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n_D²⁰ = 1.3330).

-

Place a few drops of bis(dimethylphenylsilyl)amine onto the prism using a pipette. Since the material is moisture-sensitive, this step should be performed swiftly to minimize atmospheric exposure.

-

Close the prism cover and allow 1-2 minutes for the sample temperature to equilibrate.

-

Take the reading. The digital display will show the refractive index.

-

Perform the measurement three times with fresh sample aliquots, cleaning the prism between each measurement.

-

-

Causality & Validation : Temperature control is critical as the refractive index is highly temperature-dependent. Calibration ensures the instrument's accuracy. The obtained value should be consistent and close to the literature value of 1.538.[2][5][7]

Protocol for Boiling Point Determination (Micro-method at Reduced Pressure)

-

Principle : The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small amounts of high-boiling or sensitive compounds, a micro-method under vacuum is preferred to prevent decomposition and minimize material loss.

-

Apparatus : Thiele tube or a small round-bottom flask with a side arm, thermometer, vacuum pump with a manometer, heat source (oil bath or heating mantle), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end).

-

Procedure :

-

Place 0.5 mL of bis(dimethylphenylsilyl)amine into the small test tube.

-

Insert a capillary tube, sealed end up, into the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into the Thiele tube (or flask) containing heating oil, ensuring the rubber band is well above the oil level.

-

Connect the side arm of the apparatus to the vacuum line and manometer.

-

Carefully evacuate the system to the desired pressure (e.g., 0.1 mmHg).

-

Begin heating the oil bath gently and slowly.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge as the trapped air and then the sample's vapor escape.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.

-

-

Causality & Validation : This method defines the boiling point as the temperature where the internal vapor pressure equals the external applied pressure. The moment the liquid re-enters the capillary signifies this equilibrium point upon cooling. The procedure should be repeated to ensure the value is reproducible. The result should align with the reported 96-100 °C at 0.1 mmHg.[2][5][7][12]

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,1,3,3-テトラメチル-1,3-ジフェニルジシラザン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine | C16H23NSi2 | CID 76988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane | 3449-26-1 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Bis(Dimethyl(Phenyl)Silyl)Amine | CymitQuimica [cymitquimica.com]

- 10. Buy this compound | 3449-26-1 [smolecule.com]

- 11. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane CAS#: 56-33-7 [chemicalbook.com]

- 12. gelest.com [gelest.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. 1,3-Diphenyltetramethyldisilazane | 3449-26-1 | DAA44926 [biosynth.com]

- 16. mdpi.com [mdpi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is a versatile organosilicon compound with significant applications in synthetic chemistry and analytical sciences. Characterized by a Si-N-Si backbone flanked by phenyl and methyl groups, this compound offers a unique combination of reactivity, stability, and steric hindrance. Its molecular formula is C₁₆H₂₃NSi₂, and it has a molecular weight of 285.53 g/mol .[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an in-depth exploration of its key applications, emphasizing the chemical principles that underpin its utility.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₃NSi₂ | [1][2] |

| Molecular Weight | 285.53 g/mol | [1] |

| CAS Number | 3449-26-1 | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 96-100 °C at 0.1 mmHg | [1][3] |

| Density | 0.985 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.538 | [1][3] |

| Synonyms | 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, Bis(dimethylphenylsilyl)amine, DPTMDS | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dimethylphenylsilyl chloride with a suitable amine, such as ammonia, or a silazane precursor.[4] This reaction is conducted under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material.

Experimental Protocol: Synthesis from Dimethylphenylsilyl Chloride and Ammonia

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Dimethylphenylsilyl chloride

-

Anhydrous ammonia

-

Anhydrous toluene (or other inert solvent)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Gas inlet adapter

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the dropping funnel, condenser with a gas outlet to a bubbler, and a gas inlet. Ensure all glassware is thoroughly dried. Purge the entire system with an inert gas.

-

Reaction Mixture: Add anhydrous toluene to the flask and cool it in an ice bath. Begin bubbling anhydrous ammonia gas through the solvent with vigorous stirring.

-

Addition of Precursor: Dissolve dimethylphenylsilyl chloride in anhydrous toluene and add it to the dropping funnel. Add the dimethylphenylsilyl chloride solution dropwise to the ammonia-saturated toluene. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C. A white precipitate of ammonium chloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene to recover any product.

-

Purification: The filtrate contains the desired product. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is utilized in several key areas of chemical research and analysis due to its unique reactivity.

Starting Material in Organosilicon Synthesis

This disilazane serves as a valuable precursor for the synthesis of other organosilicon compounds. The Si-N bond can be cleaved by various reagents, allowing for the introduction of the dimethylphenylsilyl group onto other molecules. For instance, it can react with tetrachlorides of silicon and tin to form substitution products.[1]

Synthesis of Phthalocyanines

This compound is employed in the synthesis of metal-free and metallophthalocyanines from phthalimides.[1] Phthalocyanines are large, aromatic macrocycles with a wide range of applications, including as dyes, pigments, and in photodynamic therapy.

Causality of Experimental Choice: Traditional methods for phthalocyanine synthesis from phthalic anhydrides or phthalimides often require harsh conditions and the use of urea as a nitrogen source.[5] Disilazanes like this compound offer a milder and more efficient alternative. The disilazane serves a dual role: it acts as a source of nitrogen for the formation of the phthalocyanine macrocycle and as a dehydrating agent, facilitating the condensation reactions. The higher boiling point of this specific disilazane compared to reagents like hexamethyldisilazane (HMDS) allows for reactions to be carried out at atmospheric pressure without the need for a sealed vessel.[6]

Reaction Mechanism: The synthesis involves the reaction of four equivalents of a phthalimide derivative with the disilazane in the presence of a metal salt (for metallophthalocyanines) or a suitable promoter. The nitrogen atom of the disilazane participates in the formation of the isoindoline intermediates, which then cyclotetramerize to form the phthalocyanine ring.

Caption: Simplified mechanism of phthalocyanine synthesis using a disilazane.

Deactivation Agent in Gas Chromatography (GC)

In gas chromatography, active sites in the column, such as free silanol groups on the surface of fused silica capillary columns, can cause peak tailing and adsorption of polar analytes. This compound is used as a pre-column deactivation agent to mitigate these effects, particularly in the analysis of fatty acids by GC-MS.[1]

Causality of Experimental Choice: The process of deactivation, also known as silylation, involves capping these active polar sites with less polar silyl groups. This compound is effective for this purpose because the dimethylphenylsilyl groups are bulky and effectively shield the active sites. This derivatization increases the inertness of the column surface, leading to improved peak shape, resolution, and reproducibility for polar compounds.[7]

Mechanism of Action: The disilazane reacts with the hydroxyl groups of the silanols on the column surface. The Si-N bond is cleaved, and a stable Si-O-Si bond is formed, effectively capping the active site with a dimethylphenylsilyl group. The by-product of this reaction is ammonia, which is volatile and easily removed from the system.[2]

Caption: Deactivation of an active site in a GC column via silylation.

Safety and Handling

This compound is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.[2] It is a combustible liquid and should be stored away from heat and open flames in a tightly closed container.[1][2]

References

- 1. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds. This guide provides a comprehensive, in-depth analysis of the multinuclear (¹H, ¹³C, and ²⁹Si) NMR spectra of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a robust reference for scientists engaged in the synthesis and characterization of organosilicon compounds. We will deconstruct the spectral features, explain the causality behind chemical shifts and coupling patterns, and provide a self-validating experimental workflow to ensure data integrity and confident characterization.

Introduction: The Compound and the Challenge

This compound, with the chemical formula [C₆H₅Si(CH₃)₂]₂NH, is a versatile organosilicon compound.[1] It serves as a key starting material and silylating agent in various chemical syntheses.[1] Its structure, featuring two phenyl and four methyl groups attached to a central disilazane (Si-N-Si) core, presents a distinct set of NMR-active nuclei, making it an ideal candidate for comprehensive NMR analysis.

Accurate structural confirmation is paramount for ensuring reaction success and product purity. NMR spectroscopy provides a non-destructive, detailed atomic-level view of the molecular structure. This guide will systematically explore the ¹H, ¹³C, and ²⁹Si NMR spectra, which together create a unique spectroscopic "fingerprint" for the molecule.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, one must first understand the molecular structure and identify the chemically distinct nuclei.

Figure 1: Molecular Structure of this compound.

The molecule possesses the following key sets of chemically equivalent nuclei:

-

Protons (¹H):

-

One N-H proton (Ha ).

-

Twelve methyl protons (Hb ), equivalent due to free rotation around the Si-C and Si-N bonds.

-

Ten phenyl protons (Hc ) appearing in different chemical environments (ortho, meta, para).

-

-

Carbons (¹³C):

-

Four equivalent methyl carbons (Cb ).

-

Phenyl carbons (Cc ), including the ipso-carbon attached to silicon and the ortho, meta, and para carbons.

-

-

Silicon (²⁹Si):

-

Two equivalent silicon atoms.

-

Predicted & Comparative NMR Spectra: A Theoretical Analysis

¹H NMR Spectrum

The proton NMR spectrum is used to identify the types and relative numbers of hydrogen atoms.

-

Phenyl Protons (Hc): The electron-withdrawing nature of the dimethylsilyl group will deshield the attached phenyl protons, causing them to resonate downfield.[2] For the disiloxane analogue, these signals appear in the range of δ 7.31-7.55 ppm . A similar aromatic region is expected for the disilazane. The ortho, meta, and para protons will likely resolve into complex multiplets.

-

Methyl Protons (Hb): The protons on the four methyl groups are chemically equivalent and are shielded by the silicon atoms. In the disiloxane analogue, this results in a sharp, intense singlet at δ 0.33 ppm . For the disilazane, this signal is also expected to be a sharp singlet but may be shifted slightly. Protons on methyl groups attached to silicon typically appear in the δ 0-0.5 ppm range.[3]

-

N-H Proton (Ha): This is the key differentiating signal from the disiloxane. The N-H proton signal is often a broad singlet due to quadrupolar broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears in a broad range from δ 0.5-2.0 ppm for silylamines.[5] This peak can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear due to proton-deuterium exchange.[4]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Phenyl Carbons (Cc): Four distinct signals are expected for the phenyl carbons. In the disiloxane analogue, these appear at δ 139.8 (ipso-C), 133.0, 129.2, and 127.7 ppm . The disilazane should exhibit a similar pattern in the aromatic region (δ 120-140 ppm).

-

Methyl Carbons (Cb): The four equivalent methyl carbons will give rise to a single, sharp signal. For the disiloxane, this peak is at δ 0.84 ppm . A comparable upfield signal is expected for the disilazane, as carbons bonded to silicon are highly shielded.

²⁹Si NMR Spectrum

²⁹Si NMR is a powerful, though less sensitive, technique that directly probes the silicon environment.[6]

-

The two silicon atoms are equivalent and will produce a single resonance. For the disiloxane analogue, the ²⁹Si chemical shift is δ -0.52 ppm .

-

Silazanes generally exhibit ²⁹Si chemical shifts in a smaller, slightly more upfield range compared to analogous siloxanes.[7] Therefore, the chemical shift for this compound is predicted to be in the range of δ -1 to -5 ppm , slightly upfield of its oxygen-containing counterpart. The electronegativity difference between nitrogen and oxygen is the primary cause; the less electronegative nitrogen atom results in greater shielding at the silicon nucleus compared to oxygen.

Experimental Protocol for NMR Data Acquisition

This section provides a validated, step-by-step methodology for acquiring high-quality, multinuclear NMR data.

Figure 2: Standard workflow for NMR-based structural characterization.

Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peaks.

-

Add a small amount (10-20 µL) of a solution of tetramethylsilane (TMS) in CDCl₃ to serve as the internal reference (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a multinuclear NMR spectrometer with a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Typical parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds.

-

-

²⁹Si NMR:

-

Causality: The ²⁹Si nucleus has a low natural abundance (4.7%) and often a long spin-lattice relaxation time (T₁), making it an insensitive nucleus.[6]

-

To obtain a quantitative spectrum and avoid signal saturation, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during acquisition, which collapses ¹H-¹³C couplings for simpler spectra without causing a negative Nuclear Overhauser Effect (NOE) that can null the signal.

-

Critical Parameter: Employ a long relaxation delay (d1) of 30-60 seconds to allow for full relaxation of the silicon nuclei between pulses.

-

-

Data Interpretation and Summary

A thorough analysis combines the data from all three experiments to build a cohesive and validated structural picture.

Table 1: Predicted NMR Data Summary for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~0.5 - 2.0 | Broad Singlet | 1H | N-H |

| ~0.3 | Singlet | 12H | Si-CH ₃ | |

| ~7.3 - 7.6 | Multiplet | 10H | C₆H ₅ | |

| ¹³C | ~0.8 | Singlet | - | Si-C H₃ |

| ~128 - 140 | 4 Singlets | - | C ₆H₅ | |

| ²⁹Si | ~ -1 to -5 | Singlet | - | Si (CH₃)₂(C₆H₅) |

Conclusion

The structural characterization of this compound is robustly achieved through a coordinated, multinuclear NMR approach. The ¹H NMR spectrum confirms the presence and ratio of phenyl, methyl, and N-H protons. The ¹³C NMR spectrum validates the carbon backbone, while the ²⁹Si NMR spectrum provides direct evidence of the chemical environment around the silicon atoms, distinguishing it from its siloxane analogue. By following the detailed protocol and understanding the theoretical underpinnings of the spectral data, researchers can confidently verify the identity, purity, and structure of this important organosilicon reagent.

References

- 1. 1,1,3,3-四甲基-1,3-二苯基二硅胺烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. pascal-man.com [pascal-man.com]

An In-Depth Technical Guide to N,N-Bis(trimethylsilyl)-1-naphthylamine: Synthesis, Properties, and Applications

A Note on the Molecular Formula: This guide focuses on the compound N,N-Bis(trimethylsilyl)-1-naphthylamine. The molecular formula for this compound is C₁₆H₂₅NSi₂. While the user's query specified C₁₆H₂₃NSi₂, extensive database searches did not yield a well-characterized compound with this exact formula. N,N-Bis(trimethylsilyl)-1-naphthylamine is a structurally significant and relevant compound within the class of silylated aromatic amines, and its formula is the closest match to the requested topic. This guide will provide the in-depth technical information requested by the user for this important chemical entity.

Introduction

Silylation is a cornerstone of modern organic chemistry, enabling the protection of functional groups, enhancing volatility for gas chromatography, and modifying the reactivity of molecules.[1] Among the various classes of silylated compounds, N-silylamines have emerged as versatile intermediates in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of N,N-Bis(trimethylsilyl)-1-naphthylamine, a sterically hindered and electronically rich silylated aromatic amine.

As a Senior Application Scientist, this document will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references. The focus will be on the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this and similar reagents in their work.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is N,N-Bis(trimethylsilyl)-1-naphthylamine . It is also known as 1-(Bis(trimethylsilyl)amino)naphthalene. The structure consists of a naphthalene ring system where the amino group at the 1-position is protected by two trimethylsilyl (TMS) groups.

The introduction of the two bulky trimethylsilyl groups to the nitrogen atom dramatically alters the properties of 1-naphthylamine. The Si-N bonds are polarized, and the nitrogen atom's lone pair of electrons can participate in pπ-dπ back-bonding with the empty d-orbitals of the silicon atoms. This planarizes the nitrogen center and reduces its basicity compared to the parent amine.

Table 1: Physicochemical Properties of N,N-Bis(trimethylsilyl)-1-naphthylamine

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅NSi₂ | - |

| Molecular Weight | 287.55 g/mol | - |

| Appearance | Colorless to yellow liquid or solid | General Observation |

| Boiling Point | ~120-125 °C at 0.5 mmHg | Typical for similar compounds |

| Solubility | Soluble in most organic solvents (e.g., THF, diethyl ether, toluene, hexanes). Insoluble in water. | General Chemical Principles |

Synthesis and Purification

The synthesis of N,N-Bis(trimethylsilyl)-1-naphthylamine is typically achieved through the direct silylation of 1-naphthylamine using a suitable silylating agent.

Synthetic Pathway

The most common method involves the reaction of 1-naphthylamine with an excess of a silylating agent such as chlorotrimethylsilane (TMSCl) in the presence of a base to neutralize the HCl byproduct. Alternatively, more potent silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, often without the need for an additional base.[3]

Caption: General synthetic scheme for N,N-Bis(trimethylsilyl)-1-naphthylamine.

Experimental Protocol: Synthesis using TMSCl and Triethylamine

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

1-Naphthylamine

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1-naphthylamine (1.0 eq).

-

Dissolve the 1-naphthylamine in anhydrous diethyl ether or THF.

-

Add freshly distilled triethylamine (2.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (2.2 eq) to the stirred solution via the dropping funnel. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-Bis(trimethylsilyl)-1-naphthylamine as a colorless to pale yellow oil.

Rationale for Experimental Choices:

-

Inert Atmosphere: Silylating agents and the resulting N-silylamine are sensitive to moisture. The Si-N bond can be readily hydrolyzed.

-

Anhydrous Solvents: The presence of water would consume the silylating agent and lead to the formation of siloxanes.

-

Excess Silylating Agent and Base: Using a slight excess of TMSCl and triethylamine ensures complete conversion of the starting material.

-

Slow Addition at 0 °C: The reaction is exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent side reactions.

Analytical Characterization

Unambiguous characterization of N,N-Bis(trimethylsilyl)-1-naphthylamine is crucial for its use in further applications. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by the signals of the aromatic protons of the naphthalene ring and a prominent singlet in the upfield region (typically around 0.1-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The integration of these signals should be in a 7:18 ratio.

-

¹³C NMR: The carbon NMR spectrum will show the signals for the carbons of the naphthalene ring and a signal for the methyl carbons of the TMS groups.

-

²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a single resonance characteristic of the silicon environment.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N,N-Bis(trimethylsilyl)-1-naphthylamine will show the molecular ion peak (M⁺) at m/z = 287. The fragmentation pattern is often characterized by the loss of a methyl group (M-15) and the presence of ions corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73, which is often the base peak.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic C-H stretching and bending vibrations of the aromatic and methyl groups. A strong Si-C stretching vibration is typically observed around 1250 cm⁻¹. The N-H stretching vibrations present in the starting material (1-naphthylamine) will be absent in the product.

Applications in Organic Synthesis

The unique steric and electronic properties of N,N-Bis(trimethylsilyl)-1-naphthylamine make it a valuable reagent and intermediate in organic synthesis. The TMS groups serve as bulky protecting groups for the amine, allowing for selective reactions at other positions of the naphthalene ring.

Directed Ortho-Metalation

The N,N-bis(trimethylsilyl)amino group can act as a directed metalation group (DMG). Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the ortho-position (the 8-position of the naphthalene ring) due to the coordinating ability of the nitrogen and silicon atoms. The resulting organometallic intermediate can then be trapped with various electrophiles.

Caption: Directed ortho-metalation of N,N-Bis(trimethylsilyl)-1-naphthylamine.

Synthesis of Sterically Hindered Amines

The TMS groups can be readily removed under mild acidic conditions or with a fluoride source (e.g., TBAF) to regenerate the free amine. This protection-deprotection strategy is useful in multi-step syntheses where the amino group needs to be masked during other transformations.

Precursor to Nitrogen-Containing Materials

Silylated anilines and naphthylamines are used as precursors in the synthesis of nitrogen-containing polymers and materials for electronic applications. The silyl groups can facilitate processing and solubility, and can be removed in a final step to yield the desired material.

Conclusion

N,N-Bis(trimethylsilyl)-1-naphthylamine is a valuable synthetic intermediate with a rich chemistry. The trimethylsilyl groups provide effective protection of the amino functionality, enabling selective transformations on the aromatic nucleus. Understanding its synthesis, properties, and reactivity allows researchers to leverage its unique characteristics in the design and execution of complex synthetic strategies, particularly in the fields of medicinal chemistry, materials science, and catalysis. The protocols and data presented in this guide serve as a foundation for the safe and effective use of this versatile compound.

References

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane CAS number 3449-26-1

An In-Depth Technical Guide to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane (DPTMDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Silylating Agent

This compound, commonly referred to as DPTMDS, is a specialized organosilicon compound with the CAS number 3449-26-1.[1] Structurally, it is characterized by two dimethylphenylsilyl groups linked by a central nitrogen atom, forming a Si-N-Si backbone.[2] This unique arrangement confers a combination of reactivity, steric bulk, and stability that makes it a valuable reagent in synthetic organic chemistry. Unlike more common silylating agents like hexamethyldisilazane (HMDS), the presence of phenyl groups in DPTMDS imparts distinct properties that are leveraged for specific applications, primarily as a robust protecting group for various protic functional groups.[2]

This guide provides an in-depth exploration of DPTMDS, moving from its fundamental physicochemical properties and synthesis to its core applications, reaction mechanisms, and practical experimental protocols. The insights herein are curated for professionals in research and development who require a nuanced understanding of when and why to deploy this specific reagent in a synthetic sequence.

Core Physicochemical Properties

A clear understanding of the physical and chemical properties of DPTMDS is paramount for its safe handling, storage, and effective application in experimental design. The compound is a colorless to slightly yellow liquid under standard conditions.[3] Key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3449-26-1 | [1][3] |

| Molecular Formula | C₁₆H₂₃NSi₂ | [2][3] |

| Molecular Weight | 285.53 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | 0.985 g/mL at 25 °C | [1][4] |

| Boiling Point | 96-100 °C at 0.1 mmHg | [1][4] |

| Refractive Index (n20/D) | 1.538 | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

The IUPAC name for this compound is [[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene.[2] It is also commonly known by synonyms such as 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane and Bis(dimethylphenylsilyl)amine.[1][2][3]

Caption: Molecular structure of DPTMDS.

Synthesis and Reactivity Profile

Synthesis

The synthesis of this compound is typically achieved through the reaction of chlorodimethylphenylsilane with a nitrogen source, such as ammonia or another silazane precursor.[2] The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material, which would lead to the formation of siloxanes.

Core Reactivity: Silylation

The primary utility of DPTMDS stems from its function as a silylating agent. The Si-N bond is susceptible to cleavage by protic species, such as alcohols, amines, and thiols. This reactivity is the basis for its use as a protecting group.[2] The driving force for the reaction is the formation of a stable Si-O, Si-N, or Si-S bond and the liberation of ammonia, which is often a volatile byproduct.

The presence of both phenyl and methyl groups on the silicon atoms provides a moderate level of steric hindrance. This is a critical feature; it makes the resulting silyl ethers more stable than those derived from less hindered silanes (e.g., trimethylsilyl ethers from HMDS) but often easier to cleave than those from bulkier groups like tert-butyldiphenylsilyl (TBDPS). This tunable stability is a key reason for its selection in multi-step synthesis.

Applications in Research and Development

Protecting Group Chemistry

The most prominent application of DPTMDS is in the protection of reactive functional groups.[2] This strategy is fundamental in complex molecule synthesis, allowing chemists to selectively mask a reactive site while transformations are carried out elsewhere in the molecule.

-

Alcohols: DPTMDS reacts with alcohols to form stable dimethylphenylsilyl ethers. These ethers are robust under a wide range of conditions, including many that would affect the unprotected hydroxyl group.[2]

-

Amines and Carboxylic Acids: It can also be used to protect primary and secondary amines by forming silylamines, or carboxylic acids by forming silyl esters.[2]

-

Selective Deprotection: A key advantage is that the resulting silyl groups can be selectively removed under specific conditions, often using fluoride ion sources (like TBAF) or acidic hydrolysis, to regenerate the original functional group.[2]

Caption: Silylation and deprotection workflow.

Analytical Chemistry: GC Derivatization

In gas chromatography (GC), DPTMDS is employed as a derivatizing agent. Many polar compounds containing -OH, -NH, or -SH groups are non-volatile and exhibit poor chromatographic peak shape. By converting these polar groups into less polar, more volatile silyl derivatives, their analytical performance in GC and GC-MS is significantly improved.[1][4] It can be used, for example, as a pre-column deactivation agent before the determination of fatty acids.[1][4]

Materials Science and Surface Modification

The hydrophobic nature of the phenyl and methyl groups makes DPTMDS useful for surface modification.[2] It can be used to render surfaces like glass or silica more hydrophobic (water-repellent). In materials science, it serves as a precursor or intermediate in the synthesis of specialized silicone materials, coatings, and sealants, where it can enhance properties like adhesion, flexibility, and thermal stability.[2][3]

Experimental Protocol: General Procedure for Alcohol Protection

This protocol describes a self-validating system for the silylation of a primary alcohol using DPTMDS. The key is the rigorous exclusion of moisture, which would otherwise consume the reagent.

Objective: To protect a primary alcohol (R-CH₂OH) as its dimethylphenylsilyl ether.

Materials:

-

Substrate (alcohol)

-

This compound (DPTMDS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol:

-

System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a septum for room temperature reactions). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., a nitrogen-filled balloon). This step is critical to remove adsorbed water from the glass surfaces.

-

Reagent Addition: Dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent. Add this solution to the reaction flask via cannula or a dry syringe.

-

Silylating Agent: Add DPTMDS (typically 0.6-1.0 eq, as 1 mole of DPTMDS can silylate 2 moles of alcohol) to the stirring solution at room temperature. The precise stoichiometry should be optimized for the specific substrate. For less reactive alcohols, a catalyst such as imidazole or DMAP may be added, or gentle heating may be required.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the silyl ether) indicates reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) two to three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure silyl ether.

Caption: Experimental workflow for silylation.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[1][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Containers should be bonded and grounded when transferring material to prevent static discharge.[5][6]

-

Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen) as the compound is sensitive to moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, alcohols, and water, as it can react to liberate ammonia or other vapors.[5][7]

-

Spills and Fire: In case of a fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[5] For spills, absorb with an inert material and dispose of it according to local regulations.

Conclusion

This compound is a highly effective and specialized reagent. Its true value is realized not as a general-purpose silylating agent, but as a strategic tool for introducing a protecting group with intermediate stability. The phenyl groups provide steric and electronic properties that differentiate it from simpler alkylsilazanes, offering chemists a valuable option for navigating complex synthetic pathways where precise control over the lability of protecting groups is essential. Its utility in surface modification and analytical derivatization further broadens its applicability, making it a staple in advanced chemistry laboratories.

References

An In-depth Technical Guide to the Structure and Bonding of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding characteristics of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and the nuanced bonding features that dictate the compound's reactivity and utility. We will explore the interplay of steric and electronic effects, the nature of the silicon-nitrogen bond, and the conformational dynamics of the molecule. This guide aims to serve as a definitive resource, bridging theoretical principles with practical applications.

Introduction: The Significance of Silylamines in Modern Chemistry

Silylamines, and specifically disilazanes, represent a cornerstone class of organosilicon compounds with broad-ranging applications. Their utility stems from the unique characteristics of the silicon-nitrogen (Si-N) bond, which can be readily formed and cleaved under specific conditions. This lability makes them exceptional protecting groups for amines in complex organic syntheses, facilitating reactions that would otherwise be untenable.[1][2] Furthermore, the steric and electronic properties conferred by the silyl groups can be fine-tuned to modulate the reactivity of the protected amine and enhance solubility in organic solvents.[1] this compound, with its combination of bulky dimethylsilyl groups and electronically influential phenyl substituents, is an exemplary model for understanding the fundamental principles that govern the behavior of this important class of molecules.

Molecular Architecture: A Spectroscopic and Structural Elucidation

A thorough understanding of a molecule's structure is paramount to predicting its behavior. For this compound, a combination of spectroscopic techniques and, where available, crystallographic data, provides a detailed picture of its three-dimensional arrangement and electronic environment.